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Compound of Interest

Benzyl 3-(2-ethoxy-2-
Compound Name: o
oxoethyl)piperidine-1-carboxylate

Cat. No.: B1391819

An In-Depth Technical Guide to Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate:
Properties, Synthesis, and Applications

Introduction

Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a substituted piperidine derivative
of significant interest to the fields of medicinal chemistry and organic synthesis. Its structure
incorporates three key features: a piperidine ring, a common scaffold in numerous
pharmaceuticals; an N-benzyl-carboxylate (Cbz) protecting group, which offers stability and
selective removal; and an ethyl acetate side chain at the 3-position, providing a versatile
handle for further chemical modification. This combination makes the compound a valuable
intermediate for constructing more complex molecules, particularly in the discovery of novel
therapeutics. The N-benzyl piperidine (N-BP) motif is frequently used by medicinal chemists to
adjust efficacy and physicochemical properties in drug development, as it can participate in
crucial cation-1t interactions with target proteins.[1]

This guide provides a comprehensive technical overview of Benzyl 3-(2-ethoxy-2-
oxoethyl)piperidine-1-carboxylate, detailing its chemical and physical properties, plausible
synthetic routes, core reactivity, and its strategic application as a building block in drug design.
The information is curated for researchers, scientists, and drug development professionals
seeking to leverage this molecule in their synthetic programs.
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Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic characteristics is
fundamental to its application in research and development.

Chemical Identity and Properties

The properties of Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate are summarized
below. Data for closely related isomers and analogues are included for comparative context.

Property Value Source

Benzyl 3-(2-ethoxy-2-
IUPAC Name oxoethyl)piperidine-1-

carboxylate

N-Cbz-3-piperidineacetic acid

Synonyms

ynony ethyl ester
Molecular Formula C17H23NO4 [2]
Molecular Weight 305.37 g/mol [2]

80221-26-7 (for the 4-
CAS Number ] ] [2]
substituted isomer)

Expected to be a colorless oil
Appearance _ , [31[4]
or a white to pale yellow solid

Computed Physicochemical Data

Computational models provide valuable insights into the druglike properties of a molecule. The
following data is for the closely related isomer, Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-
carboxylate.
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Significance in

Parameter Value . Source
Drug Discovery
) Influences membrane
Topological Polar B
55.84 A2 permeability and oral [2]
Surface Area (TPSA) ] o
bioavailability.
Measures lipophilicity,
LogP (Octanol-Water ) )
- 2.9884 affecting absorption [2]
Partition Coeff.) S
and distribution.
Hydrogen Bond 4 Affects solubility and 2]
Acceptors binding interactions.
Hydrogen Bond 0 Affects solubility and 2]
Donors binding interactions.
Influences
conformational
Rotatable Bonds 5 [2]

flexibility and binding
affinity.

Anticipated Spectroscopic Characterization

While a definitive spectrum for this specific compound is not publicly available, its structure

allows for the confident prediction of its key spectroscopic features.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to:

o

o

[¢]

o

o

o

Aromatic protons of the benzyl group (0 = 7.3 ppm).
A singlet for the benzylic methylene (CHz) protons (& = 5.1 ppm).

A quartet for the ethyl ester's OCH:z protons (6 = 4.1 ppm).

A triplet for the ethyl ester's methyl (CHs) protons (6 = 1.2 ppm).

Complex multiplets for the piperidine ring protons (& = 1.5-4.0 ppm).

A doublet for the side-chain CH2 protons adjacent to the carbonyl (& = 2.4 ppm).
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e 13C NMR: The carbon spectrum would reveal signals for the two carbonyl carbons (ester and
carbamate, & = 170-175 ppm and & = 155 ppm, respectively), aromatic carbons (6 = 127-137
ppm), and the aliphatic carbons of the piperidine ring and side chains.

e Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]*
corresponding to its molecular weight. Common fragmentation patterns would include the
loss of the benzyl group or cleavage of the ester side chain.

e Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption
bands for the C=0 stretching vibrations of the carbamate (=1690-1710 cm~?) and the ester
(=1730-1750 cm~1), as well as C-O stretching and aromatic C-H bands.

Caption: Structure of Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate.

Synthesis and Reactivity

The synthetic utility of this compound stems from its straightforward preparation and the
predictable reactivity of its functional groups.

Plausible Synthetic Pathway

A logical and efficient synthesis involves the N-protection of a pre-existing piperidine-3-acetic
acid ester. The carbobenzyloxy (Cbz) group is an ideal choice for protecting the piperidine
nitrogen due to its stability under a wide range of conditions and its clean removal via
hydrogenolysis.

Workflow: N-Cbz Protection of Ethyl 3-piperidineacetate

Ethyl 3-piperidineacetate
+ Benzyl Chloroformate

N-Cbz Protection
(Schotten-Baumann Reaction

Aqueous Workup Benzyl 3-(2-ethoxy-2-oxoethyl)
& Extraction ColumniChionaiography piperidine-1-carboxylate

Base (e.g., NaHCOs, EtsN)
Solvent (e.g., DCM, Dioxane)
Temperature (0°C to RT)
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Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol:

» Dissolution: Dissolve ethyl 3-piperidineacetate (1.0 eq) in a suitable solvent such as
dichloromethane (DCM) or a mixture of dioxane and water.

» Basification: Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCOs,
2.0-3.0 eq), to the reaction mixture and cool to 0°C in an ice bath. The purpose of the base is
to neutralize the hydrochloric acid byproduct generated during the reaction, driving the
equilibrium towards the product.

» Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to
the stirred mixture, maintaining the temperature at 0°C. The slow addition is critical to control
the exothermic reaction and prevent side product formation.

e Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours.[5] Reaction
progress can be monitored by Thin Layer Chromatography (TLC).

o Workup: Once the reaction is complete, separate the organic layer. If a water-miscible
solvent was used, extract the aqueous phase with a solvent like ethyl acetate. Wash the
combined organic layers with water and brine to remove inorganic salts.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. The resulting crude product is then purified by flash
column chromatography on silica gel to yield the pure title compound.

Core Reactivity and Chemical Transformations

This molecule is a versatile intermediate precisely because its functional groups can be
manipulated selectively.
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Caption: Key transformations of the title compound.

e N-Cbz Deprotection (Hydrogenolysis): The Cbz group is readily cleaved by catalytic
hydrogenation.[6]

o Protocol: The compound is dissolved in a solvent like ethanol or methanol, a palladium on
carbon catalyst (Pd/C, 5-10 mol%) is added, and the mixture is stirred under a hydrogen
atmosphere (from a balloon or in a pressure vessel). The reaction is typically complete
within a few hours at room temperature. Filtration through Celite to remove the catalyst
yields the deprotected piperidine, with toluene and carbon dioxide as the only byproducts.
This clean reaction makes it a preferred method in multi-step syntheses.

o Ester Hydrolysis (Saponification): The ethyl ester can be converted to the corresponding

carboxylic acid using a base.

o Protocol: The ester is treated with an aqueous solution of lithium hydroxide (LiOH) or
sodium hydroxide (NaOH) in a polar solvent like tetrahydrofuran (THF) or methanol.[7] The
reaction is often heated to ensure complete conversion. Acidification of the reaction
mixture then protonates the carboxylate salt, allowing for extraction of the free carboxylic
acid. This acid is a key intermediate for forming amides via coupling reactions.[8]
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Application in Medicinal Chemistry and Drug
Development

The strategic value of Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate lies in its role
as a scaffold for building libraries of drug candidates.

The Privileged Piperidine Scaffold

Piperidine is one of the most ubiquitous heterocyclic scaffolds found in approved drugs.[9] Its
saturated, six-membered ring structure provides a three-dimensional geometry that can
effectively orient substituents to interact with biological targets. Introducing chirality and specific
substitution patterns on the piperidine ring can modulate physicochemical properties, enhance
biological activity, and improve pharmacokinetic profiles.[9]

A Gateway to Molecular Diversity

This compound serves as an excellent starting point for diversification. The two primary
functional handles—the protected nitrogen and the ester side chain—can be deprotected and
functionalized in a controlled sequence.
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Caption: Elaboration of the core scaffold in drug discovery.

o Pathway A (N-Functionalization): First, the Cbz group is removed. The resulting secondary
amine can then be reacted with a wide variety of alkyl halides, acyl chlorides, or sulfonyl
chlorides to install diverse functionalities (R* group) on the nitrogen atom.

» Pathway B (Side-Chain Functionalization): First, the ethyl ester is hydrolyzed to the
carboxylic acid. This acid can then be coupled with a library of amines (HNR?R3) using
standard peptide coupling reagents (e.g., EDC, HOBt) to generate a diverse set of amides.

[8]

By pursuing these orthogonal synthetic routes, researchers can rapidly generate a large
number of analogues for structure-activity relationship (SAR) studies, optimizing potency,
selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage are essential to ensure safety
and maintain the compound's integrity. The following guidelines are based on safety data for
structurally similar compounds.[10][11][12]

e Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
area, preferably a chemical fume hood. Wear appropriate PPE, including chemical safety
goggles, nitrile gloves, and a lab coat.[10][11]

e Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust or vapors.
Wash hands thoroughly after handling. In case of accidental contact, flush the affected area
with copious amounts of water.[12][13]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][12]
For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or
argon) at refrigerated temperatures (2-8°C) is recommended to prevent degradation.[3]

« Stability and Incompatibilities: The compound is stable under normal storage conditions.[10]
It is incompatible with strong oxidizing agents.[10][11] Avoid exposure to moisture, as this
can lead to slow hydrolysis of the ester and carbamate groups.

Conclusion

Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a well-defined and highly
versatile synthetic intermediate. Its value is derived from the strategic combination of a
privileged piperidine core, a robust and selectively removable N-protecting group, and a readily
modifiable ester side chain. The predictable reactivity of these functional groups allows for
controlled, sequential modifications, making it an ideal building block for generating diverse
molecular libraries in the pursuit of new drug candidates. This guide provides the foundational
knowledge required for its effective synthesis, handling, and strategic implementation in
advanced chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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